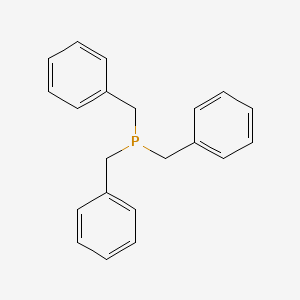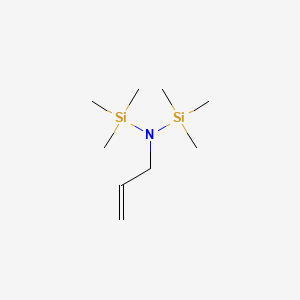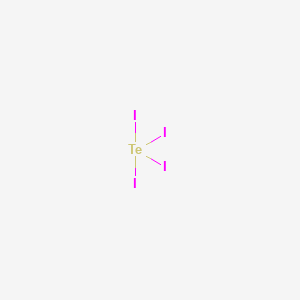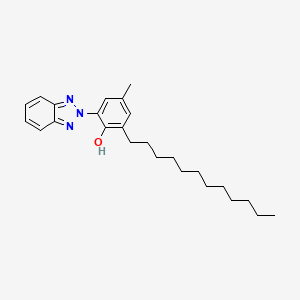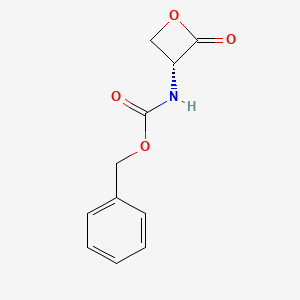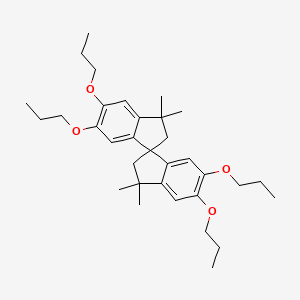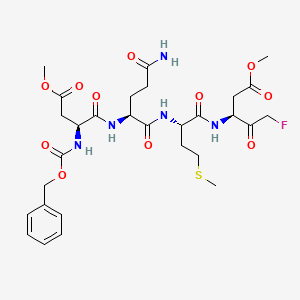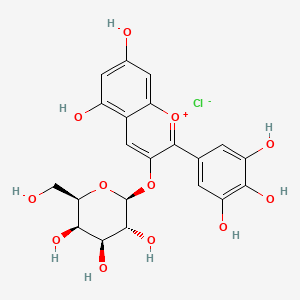
Delphinidin 3-galactoside
Übersicht
Beschreibung
Delphinidin 3-galactoside is a naturally occurring anthocyanin, a type of flavonoid pigment found in various fruits and vegetables. It is responsible for the vibrant blue and purple colors in plants such as berries, eggplants, and purple tea leaves. This compound is a glycoside form of delphinidin, where the delphinidin molecule is bonded to a galactose sugar moiety at the third carbon position. This compound is known for its potent antioxidant properties and its potential health benefits, including anti-inflammatory and anticancer activities .
Wirkmechanismus
Target of Action
Delphinidin 3-galactoside, a naturally occurring water-soluble flavonoid, has been found to target several biological pathways. It has the ability to cross the blood-brain barrier (BBB), indicating its potential in the treatment of various disorders related to the brain . It also targets the MAPK pathway and the activator protein 1 (AP-1) factor .
Mode of Action
This compound interacts with its targets in distinct and complex ways. It reduces RTK activity and targets the MAPK pathway as well as the activator protein 1 (AP-1) factor . This interaction may help to avoid malignant transformation during the beginning of cancer .
Biochemical Pathways
This compound affects several biochemical pathways. It reduces RTK activity and targets the MAPK pathway . The compound’s interaction with these pathways leads to a variety of downstream effects, including potential anti-cancer effects .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). This compound is highly active in its aglycone form, but the presence of a sugar moiety is vital for its bioavailability . The compound’s ADME properties significantly impact its bioavailability and therapeutic potential .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It possesses antioxidant, anti-inflammatory, and cardiovascular protective effects . Furthermore, it has been shown to exert beneficial effects on gut microbiota .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s bioavailability and therapeutic effects can be affected by factors such as diet and gut microbiota
Biochemische Analyse
Biochemical Properties
Delphinidin 3-galactoside plays a significant role in biochemical reactions due to its antioxidant properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of tyrosinase, an enzyme involved in melanin production . This interaction is crucial for its potential use in skin-whitening products. Additionally, this compound can interact with reactive oxygen species (ROS), neutralizing them and preventing oxidative stress . This antioxidant activity is vital for protecting cells from damage and maintaining cellular health.
Cellular Effects
This compound exerts several effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the nuclear factor-kappa B (NF-κB) pathway, which plays a role in inflammation and immune responses . By inhibiting this pathway, this compound can reduce inflammation and promote cellular health. Furthermore, it has been observed to affect the expression of genes involved in antioxidant defense, such as those encoding for phase II detoxifying enzymes . This modulation of gene expression helps enhance the cell’s ability to combat oxidative stress.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, this compound has been shown to inhibit the activity of tyrosinase by binding to its active site . This inhibition prevents the enzyme from catalyzing the production of melanin, leading to a reduction in pigmentation. Additionally, this compound can activate or inhibit signaling pathways, such as the NF-κB pathway, by interacting with key proteins involved in these pathways . These interactions result in changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. This compound is relatively stable under acidic conditions but can degrade in neutral or alkaline environments . This degradation can affect its bioactivity and efficacy. Long-term studies have shown that this compound can maintain its antioxidant and anti-inflammatory properties over extended periods, although its potency may decrease with time
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can provide beneficial effects, such as reducing oxidative stress and inflammation . High doses may lead to toxic or adverse effects, including gastrointestinal disturbances and liver toxicity . It is essential to determine the optimal dosage range to maximize the compound’s benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as glycosyltransferases, which add sugar moieties to the compound, enhancing its solubility and stability . Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways . These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. For example, it can cross the blood-brain barrier and accumulate in various regions of the brain . This ability to reach different tissues and organs is essential for its potential use in treating neurological disorders. Additionally, this compound can interact with transporters involved in cellular uptake and efflux, affecting its localization and accumulation within cells .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. It has been observed to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . This distribution is mediated by targeting signals and post-translational modifications that direct the compound to specific organelles. The subcellular localization of this compound is crucial for understanding its mechanisms of action and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Delphinidin 3-galactoside can be synthesized through enzymatic glycosylation, where delphinidin is reacted with a galactose donor in the presence of glycosyltransferase enzymes. This method ensures the specific attachment of the galactose moiety to the delphinidin molecule.
Industrial Production Methods: Industrial production of this compound typically involves extraction from natural sources such as berries and purple tea leaves. The extraction process includes solvent extraction, followed by purification using chromatographic techniques to isolate the desired compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinones and other oxidized products.
Reduction: This compound can be reduced to form colorless leucoanthocyanidins.
Substitution: The hydroxyl groups in this compound can participate in substitution reactions, such as esterification and etherification.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Acidic or basic catalysts are often employed in substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Leucoanthocyanidins.
Substitution: Various esters and ethers of this compound
Wissenschaftliche Forschungsanwendungen
Delphinidin 3-galactoside has a wide range of scientific research applications:
Chemistry: It is used as a natural dye and pH indicator due to its color-changing properties in different pH environments.
Biology: Studies have shown its role in modulating cellular signaling pathways and gene expression.
Medicine: this compound exhibits potential anticancer, anti-inflammatory, and neuroprotective effects. .
Industry: This compound is used in the food and cosmetic industries as a natural colorant and antioxidant
Vergleich Mit ähnlichen Verbindungen
- Delphinidin 3-glucoside
- Delphinidin 3-rutinoside
- Delphinidin 3-sambubioside
- Delphinidin 3-arabinoside
Comparison: Delphinidin 3-galactoside is unique due to its specific glycosidic linkage with galactose, which influences its bioavailability and biological activity. Compared to other delphinidin glycosides, this compound has shown superior ability to cross the blood-brain barrier, making it particularly valuable in neurological research. Its antioxidant and anticancer activities are comparable to those of other delphinidin glycosides, but the specific sugar moiety can affect its solubility, stability, and interaction with biological targets .
Eigenschaften
IUPAC Name |
(2S,3R,4S,5R,6R)-2-[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O12.ClH/c22-6-15-17(28)18(29)19(30)21(33-15)32-14-5-9-10(24)3-8(23)4-13(9)31-20(14)7-1-11(25)16(27)12(26)2-7;/h1-5,15,17-19,21-22,28-30H,6H2,(H4-,23,24,25,26,27);1H/t15-,17+,18+,19-,21-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJWIIMLSNZOCBP-KGDMUXNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClO12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28500-00-7 | |
| Record name | Delphinidin galactoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028500007 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DELPHINIDIN 3-GALACTOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5I4811UJHV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


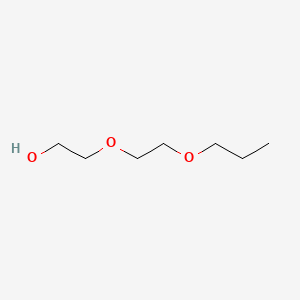
![1-Naphthalenemethanol, alpha,alpha-bis[4-(dimethylamino)phenyl]-4-(ethylamino)-](/img/structure/B1585116.png)


